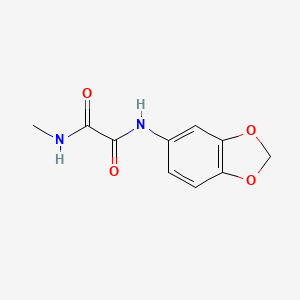
N'-(1,3-benzodioxol-5-yl)-N-methyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1,3-benzodioxol-5-yl)-N-methyloxamide is a chemical compound that features a benzodioxole ring, which is a structural motif found in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-methyloxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with methylamine. The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methylamine to form the desired oxamide. The reaction conditions generally involve:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: None required
Industrial Production Methods
Industrial production of N’-(1,3-benzodioxol-5-yl)-N-methyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1,3-benzodioxol-5-yl)-N-methyloxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Halogenated benzodioxole derivatives
Wissenschaftliche Forschungsanwendungen
N’-(1,3-benzodioxol-5-yl)-N-methyloxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-methyloxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole ring can interact with various biological pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Benzodioxole-5-carboxylic acid
- N-methyl-1,3-benzodioxole-5-carboxamide
- 1,3-Benzodioxole-5-ylmethylamine
Uniqueness
N’-(1,3-benzodioxol-5-yl)-N-methyloxamide is unique due to its specific combination of the benzodioxole ring and the oxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-11-9(13)10(14)12-6-2-3-7-8(4-6)16-5-15-7/h2-4H,5H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIGJDLMUMKZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7709116.png)
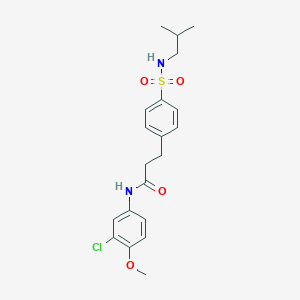
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B7709130.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709131.png)
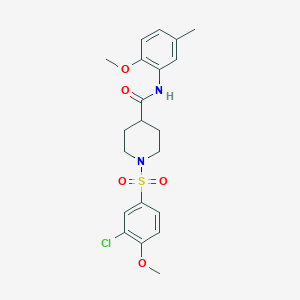

![N-benzyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7709148.png)
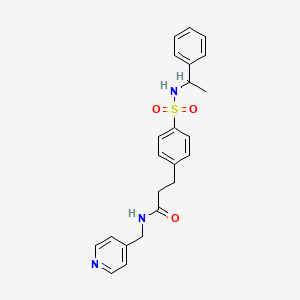
![N-[1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]cyclohexanecarboxamide](/img/structure/B7709166.png)
![4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide](/img/structure/B7709177.png)
![N-benzyl-N-{2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B7709183.png)

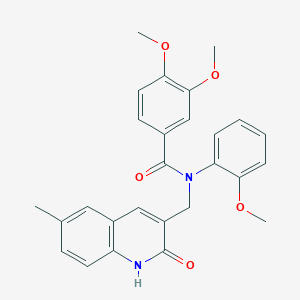
![3-(2-chlorophenyl)-N-(3-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709206.png)
